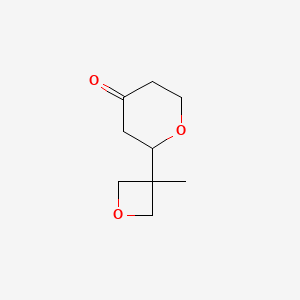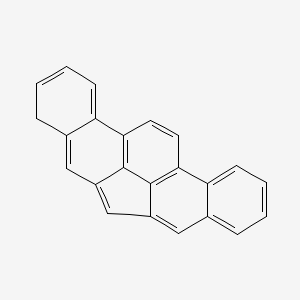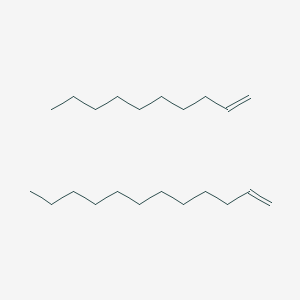
1-Decene 1-dodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decene and 1-dodecene are alkenes with the formulas C10H20 and C12H24, respectively. These compounds consist of a chain of carbon atoms ending with a double bond. They are classified as alpha-olefins, which means the double bond is located at the primary or alpha (α) position. This location enhances the reactivity of the compounds, making them useful for various applications, especially in the production of detergents .
Méthodes De Préparation
1-Decene and 1-dodecene are commercially produced by oligomerization of ethylene via several processes. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed. Other processes developed by Gulf and Ethyl Corporations use triethylaluminium as the catalyst. These processes rely on ethylene insertion into an aluminum-alkyl bond competitively with beta-hydride elimination to give the alpha-olefin, regenerating an aluminum hydride .
Analyse Des Réactions Chimiques
1-Decene and 1-dodecene undergo various chemical reactions, including:
Oxidation: These compounds can react with strong oxidizing agents.
Reduction: They may react exothermically with reducing agents to release hydrogen gas.
Substitution: In the presence of various catalysts (such as acids) or initiators, they may undergo exothermic addition polymerization reactions.
Common reagents and conditions used in these reactions include acid catalysts, rhodium catalysts, and microemulsion methods. Major products formed from these reactions include linear phenyldodecanes, synthetic lubricants, and other alpha-olefins .
Applications De Recherche Scientifique
1-Decene and 1-dodecene have numerous scientific research applications:
Chemistry: They are used as substrates in the preparation of linear phenyldodecanes and synthetic lubricants.
Biology: These compounds are used in the synthesis of high molecular weight polymers with low polydispersity index (PDI) values.
Medicine: They are involved in the development of various pharmaceutical intermediates.
Industry: They are used in the production of detergents, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-decene and 1-dodecene exert their effects involves their reactivity due to the presence of the double bond at the alpha position. This double bond enhances their ability to participate in various chemical reactions, such as polymerization and hydroformylation. The molecular targets and pathways involved include the interaction with catalysts like nickel, triethylaluminium, and rhodium .
Comparaison Avec Des Composés Similaires
1-Decene and 1-dodecene are similar to other alpha-olefins such as octene, nonene, and undecene. their longer carbon chain length makes them more suitable for specific applications, such as the production of detergents and synthetic lubricants. The unique placement of the double bond at the alpha position distinguishes them from other isomers of dodecene .
Similar compounds include:
- Octene
- Nonene
- Undecene
- Tetradecene
Propriétés
Numéro CAS |
173994-81-5 |
|---|---|
Formule moléculaire |
C22H44 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
dec-1-ene;dodec-1-ene |
InChI |
InChI=1S/C12H24.C10H20/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-9-10-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-10H2,2H3 |
Clé InChI |
ITLBNFVOKSDRGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC=C.CCCCCCCCC=C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
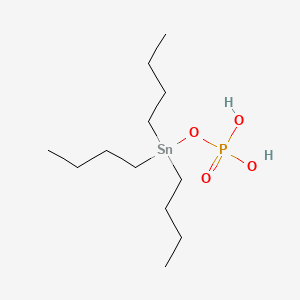

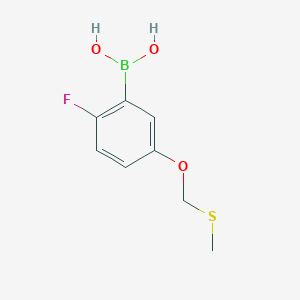

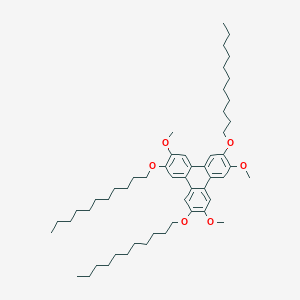
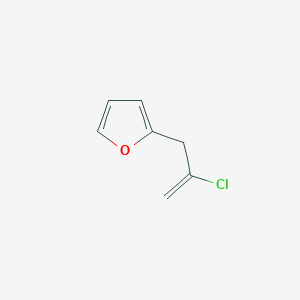

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
